1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a urea moiety attached to a thiadiazole ring, which is further substituted with a 3,4-dichlorophenyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted thiadiazole with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure but with a thiourea moiety.
1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamate: Similar structure but with a carbamate moiety.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, in particular, contributes to its stability and potential interactions with biological targets.
Biological Activity
1-(3,4-Dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
The compound features a thiadiazole ring , a urea moiety , and substitutions that enhance its biological activity. The presence of the 3,4-dichlorophenyl group and the 2-methylpropyl group contribute to its pharmacological profile.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H14Cl2N4OS |
Molecular Weight | 318.24 g/mol |
CAS Number | 848204-41-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it could potentially affect enzymes linked to cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing various cellular signaling pathways.
- Disruption of Cellular Processes : The compound can interfere with processes such as DNA replication and protein synthesis, leading to cytotoxic effects in cancer cells.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, a related thiadiazole derivative exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies:
- Cytotoxicity Assays : The compound has shown promising results against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. In these studies, the compound's IC50 values were comparable to established chemotherapeutic agents like 5-Fluorouracil .
Enzyme Inhibition
The inhibition of specific enzymes is a critical aspect of the compound's action:
- Targeted Enzymes : The compound may inhibit enzymes such as cyclooxygenases or protein kinases that are pivotal in inflammatory and cancer pathways. This inhibition can lead to reduced tumor growth and inflammation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiadiazole derivatives against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition (15–19 mm) at concentrations around 500 μg/disk . This suggests that this compound could be developed into an effective antibacterial agent.
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on anticancer properties, the derivative was tested against several cancer cell lines using the MTT assay. The findings indicated a strong cytotoxic effect with IC50 values indicating effective dose ranges for therapeutic applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-7(2)5-11-18-19-13(21-11)17-12(20)16-8-3-4-9(14)10(15)6-8/h3-4,6-7H,5H2,1-2H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEASBRWWRQWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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